molecular formula C9H9NO B030408 3-Methyloxindole CAS No. 1504-06-9

3-Methyloxindole

Cat. No.: B030408
CAS No.: 1504-06-9
M. Wt: 147.17 g/mol
InChI Key: BBZCPUCZKLTAJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Alkylation Reactions

3-Methyloxindole undergoes regioselective alkylation under strong basic conditions, forming mono- and disubstituted derivatives (Table 1).

Table 1: Alkylation of this compound

Reagent(s)ConditionsProductYieldSource
BuLi (2.0 eq), MeI (9.4 eq)THF, −75°C → RT3,3-Dimethyloxindole75%
BuLi (2.5 eq), EtBr (2.5 eq)THF, −75°C → RT3-Ethyl-3-methyloxindole71%
BuLi (1.2 eq), Propargyl Br (1.0 eq)THF, −75°C → RT3-Propargyl-3-methyloxindole55%

Key findings:

  • Deprotonation with BuLi at the 3-position enables nucleophilic attack on alkyl halides .
  • Excess base (>2.0 eq BuLi) favors disubstitution (e.g., 3,3-dimethylation) .
  • Steric hindrance from bulkier alkyl groups (e.g., benzyl) reduces yields (63% for 3-benzyl-3-methyloxindole) .

Competitive Side Reactions

Under specific conditions, unintended products form due to competing pathways:

Table 2: Byproduct Formation During Alkylation

Reagent(s)ConditionsByproductYieldSource
BuLi (2.5 eq), EtBr (2.5 eq)THF, −75°C → RT3-Hydroxy-3-methyloxindole23%

Mechanistic insights:

  • Hydrolysis of intermediates under aqueous workup generates 3-hydroxy-3-methyloxindole .
  • Byproduct formation is suppressed with anhydrous conditions and controlled stoichiometry .

Base-Dependent Reactivity

The choice of base significantly impacts reaction outcomes (Table 3):

Table 3: Effect of Base on Alkylation

BaseAlkyl HalideProductYieldSource
BuLi/TMEDAEtBr3-Ethyl-3-methyloxindole88%
BuLi/LiClEtBr3-Ethyl-3-methyloxindole90%
  • TMEDA (tetramethylethylenediamine) enhances reaction efficiency but complicates purification .
  • LiCl stabilizes intermediates, improving yield without side products .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has demonstrated that 3-methyloxindole exhibits notable antimicrobial properties. A study investigated the oxidation of 3-methylindole using peroxodisulphate, leading to the identification of this compound as a product with significant antibacterial and antifungal activities. The compound showed effective inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus niger and Candida albicans, outperforming standard antibiotics in some cases .

Metabolism and Bioactivation
The metabolism of 3-methylindole in human liver microsomes has been extensively studied, revealing multiple metabolites including this compound. This biotransformation is crucial for understanding its pharmacokinetics and potential toxicity, as it forms reactive intermediates that can lead to glutathione adducts, indicating a pathway for detoxification or bioactivation .

Environmental Applications

Biodegradation
this compound is recognized as a significant pollutant in livestock compost. A recent study isolated Acinetobacter oleivorans, a bacterium capable of degrading 3-methylindole effectively. Under optimal conditions (100 mg/L concentration, 30°C, pH 8), complete degradation was achieved within 48 hours, producing metabolites beneficial for energy conservation and environmental protection . This illustrates the potential for microbial applications in remediating polluted environments, particularly in agricultural settings.

Toxicological Insights

Toxicity Studies
Toxicological assessments have shown that this compound can undergo metabolic activation leading to toxicity. The compound's potential carcinogenicity and mutagenicity have been explored, highlighting the importance of understanding its effects on human health through various pathways including oxidative stress and DNA damage .

Data Table: Summary of Applications

Application AreaFindings/DetailsReferences
Pharmacology Antimicrobial properties against bacteria and fungi; metabolites formed during metabolism ,
Environmental Science Effective biodegradation by Acinetobacter oleivorans; potential for environmental remediation
Toxicology Metabolic activation linked to toxicity; implications for carcinogenicity and mutagenicity

Case Studies

  • Antimicrobial Efficacy Study
    In a controlled laboratory setting, the antibacterial activity of oxidized products derived from 3-methylindole was assessed. Results indicated that these products not only inhibited bacterial growth but also presented a viable alternative to conventional antibiotics in treating infections caused by resistant strains .
  • Microbial Biodegradation Research
    A study focused on isolating bacteria from livestock compost demonstrated that Acinetobacter oleivorans could degrade 3-methylindole effectively. This research supports the use of microbial solutions for mitigating environmental pollutants associated with intensive farming practices .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

3-Methyloxindole (3-MO) is a compound that has garnered attention for its diverse biological activities, including potential therapeutic applications in various fields such as oncology, antimicrobial treatment, and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is an oxindole derivative characterized by a methyl group at the 3-position of the indole ring. Its chemical formula is C9H9NOC_9H_9NO, and it exhibits properties typical of oxindoles, which are known for their ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : 3-MO has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in cancer cell lines.
  • Case Study : In a study evaluating the effects of this compound on breast cancer cells, significant reductions in cell viability were observed, with IC50 values indicating potent cytotoxicity (source: ).

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

  • Antibacterial Activity : A synthesized product derived from skatole was identified as this compound and tested for antibacterial activity. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent (source: ).
  • Table 1: Antimicrobial Efficacy of this compound
Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Pseudomonas aeruginosa1270 µg/mL

Metabolic Effects

Research has also explored the metabolic effects of this compound:

  • Role in Metabolism : Studies show that 3-MO can influence metabolic pathways, particularly in relation to indole metabolism. It has been implicated in the bioactivation processes that lead to reactive intermediates capable of covalently binding to cellular components (source: ).
  • Case Study : In vivo studies indicated that while a significant amount of indole-3-acetic acid underwent decarboxylation, only minimal levels of this compound were recovered, suggesting its role in metabolic transformations (source: ).

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

  • Toxicity Studies : Research indicates that certain metabolites of 3-methylindole can exhibit hepatotoxic effects when bioactivated by cytochrome P450 enzymes. This raises concerns regarding the safety and therapeutic window of compounds derived from or related to this compound (source: ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyloxindole, and how can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : The most cited synthesis involves oxidative fragmentation of 3-methylindole using stoichiometric oxidants (e.g., mCPBA) under controlled conditions, yielding 71% as reported by Klare et al. . Optimization strategies include:

  • Systematic variation of solvent polarity (e.g., dichloromethane vs. acetonitrile) to stabilize intermediates.
  • Temperature control (0–25°C) to minimize side reactions.
  • Monitoring reaction progress via TLC (Rf = 0.44 in 1:1 EtOAc/hexanes) .
  • Post-synthesis purification via column chromatography and validation using melting point analysis or NMR.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • 1H NMR : Look for the indole NH proton (δ 10.2–10.5 ppm) and methyl group (δ 2.3–2.5 ppm) .
  • 13C NMR : Confirm the carbonyl (C=O) resonance at ~170–175 ppm and aromatic carbons (110–135 ppm).
  • IR Spectroscopy : Identify the C=O stretch (~1680–1720 cm⁻¹) and N-H stretch (~3200–3400 cm⁻¹).
  • HPLC/LC-MS : Assess purity (>95%) and detect trace byproducts using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Prioritize in vitro models (e.g., enzyme inhibition assays or cell viability studies) to evaluate dose-response relationships.
  • Use positive controls (e.g., known oxindole derivatives) and negative controls (DMSO vehicle).
  • Validate results with triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc Tukey test) to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Conduct meta-analyses to identify variables such as cell line specificity, solvent effects, or assay protocols (e.g., MTT vs. ATP-based viability assays) .
  • Perform orthogonal validation: Cross-check results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Publish raw datasets and detailed protocols in supplementary materials to enable reproducibility .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Use stable isotope labeling (e.g., 13C or 15N) to track metabolic products via LC-HRMS .
  • Employ human liver microsomes (HLMs) or hepatocyte co-cultures to identify phase I/II metabolites.
  • Apply kinetic modeling (e.g., Michaelis-Menten parameters) to quantify metabolic rates and enzyme contributions .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and target interactions?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrophilic sites for nucleophilic attack .
  • Use molecular docking (AutoDock Vina) to predict binding modes with biological targets (e.g., kinases or GPCRs).
  • Validate predictions with mutagenesis studies or SPR binding assays .

Q. Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) and analytical parameters (NMR frequency, LC gradients) in supplementary files .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .
  • Literature Review : Use platforms like SciFinder or Reaxys to cross-reference synthetic protocols and biological data, prioritizing peer-reviewed journals over preprint repositories .

Properties

IUPAC Name

3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZCPUCZKLTAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933933
Record name 3-Methyl-3H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-06-9
Record name 3-Methyloxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyloxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3H-indol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-INDOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6O509COF9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of oxindole (665 mg, 5.0 mmol) in THF (10 ml) was treated dropwise with n-BuLi (4.4 ml, 11.0 mmol) at −78° C., stirred for 30 min. at −78° C. To the reaction methyliodine (2 ml) was added dropwise at −78° C. The resulting solution was warmed up to room temperature. The mixture was quenched with water. The reaction solution was partitioned between ethylacetate and water. The organic layer was washed (brine), dried (Na2SO4), filtered and concentrated under vacumm. Purification on silica gel with 30% ethyl acetate/hexane to provide the title compound (630 mg, 86%). MS (DCI/NH3) m/e 148 (M+1)+.
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methyloxindole
3-Methyloxindole
3-Methyloxindole
3-Methyloxindole

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